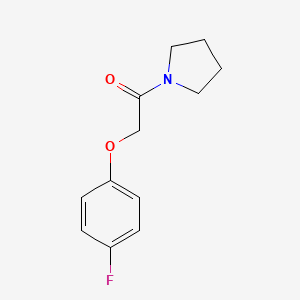

2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one, also known as 4F-PHP, is a synthetic cathinone that belongs to the substituted cathinone class of compounds. It is a designer drug that has gained popularity among recreational drug users due to its stimulant effects. Despite its illicit use, 4F-PHP has also been studied for its potential scientific applications.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

- 2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is a key intermediate in the synthesis of diverse chemical structures. For instance, it has been utilized in the preparation of antiosteoporosis drug Lasofoxifene, demonstrating its significance in medicinal chemistry (Guo Bao-guo, 2012).

Material Science and Polymer Research

- The compound's derivatives have been explored for enhancing electrochromic properties of conducting polymers. Specifically, a copolymer incorporating a fluoro-containing monomer related to 2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one exhibited a broader range of colors and improved electrochromic performance compared to its homopolymer, highlighting its potential in advanced display technologies (Özlem Türkarslan et al., 2007).

Biochemical Applications

- The fluorophore derivatives of 2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one have been investigated for their application in living cells imaging, demonstrating the compound's utility in biological studies and potential diagnostic applications. For example, certain Schiff bases derived from similar structures have been applied in selective fluorescent "turn on" chemo-sensing of metal ions like Al3+, facilitating cellular metal staining and imaging (F. Rahman et al., 2017).

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVMKMWCEVOBPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2422077.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2422079.png)

![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B2422082.png)

![2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride](/img/structure/B2422088.png)

![N-(3-methoxyphenyl)-2-[8-{[(4-methylphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2422092.png)

![Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B2422093.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2422094.png)